1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine
Overview
Description
1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a carbamoyl group The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated phenyl ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions typically involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . These compounds are generally stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by the presence of water, as similar compounds, such as boronic acids and their esters, are only marginally stable in water .
Preparation Methods
The synthesis of 1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine typically involves multiple steps, including the protection of the piperidine nitrogen, the introduction of the fluorinated phenyl group, and the formation of the carbamoyl linkage. Common synthetic routes include:
Protection of Piperidine: The piperidine nitrogen is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an appropriate carbamoyl chloride or isocyanate.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is typically introduced via a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atoms or other substituents on the phenyl ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce or modify aryl groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium complexes).
Scientific Research Applications
1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: The compound’s structural features make it a valuable candidate for drug discovery and development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Comparison with Similar Compounds
1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine can be compared to other similar compounds, such as:
1-Boc-4-(2-(4-Fluorophenyl)-2-oxoethylcarbamoyl)piperidine: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-Boc-4-(2-(3-(Trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine: The position of the trifluoromethyl group on the phenyl ring is different, potentially affecting the compound’s reactivity and interactions with molecular targets.
1-Boc-4-(2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine: The presence of a chlorine atom instead of a fluorine atom may alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl]carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F4N2O4/c1-19(2,3)30-18(29)26-8-6-12(7-9-26)17(28)25-11-16(27)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZCTXXDQBKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701740 | |
Record name | tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082949-99-2 | |
Record name | tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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